molecular formula C9H12ClN3O B6256663 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine CAS No. 62968-38-1

4-(2-chloro-5-methylpyrimidin-4-yl)morpholine

Cat. No. B6256663
CAS RN: 62968-38-1
M. Wt: 213.7
InChI Key:
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Description

4-(2-Chloro-5-methylpyrimidin-4-yl)morpholine, also known as CMM, is a synthetic pyrimidine derivative with a wide range of applications in the fields of biochemistry and pharmacology. CMM has been studied for its potential use in drug delivery, as an antifungal, and as a potential therapeutic agent for a variety of diseases. CMM has also been used in scientific research to investigate the biochemical and physiological effects of various drugs and compounds.

Scientific Research Applications

4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has been used in a variety of scientific research applications, including drug delivery, antifungal activity, and as a potential therapeutic agent. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has been used as a drug delivery system for various drugs, including anticancer agents and antibiotics. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has also been studied for its potential use as an antifungal agent, with studies showing that it has strong antifungal activity against a variety of fungi. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has also been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Mechanism of Action

The mechanism of action of 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine is not yet fully understood. It is known that 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine binds to certain proteins in the body, which can lead to a variety of effects. For example, 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has been shown to bind to certain proteins involved in the regulation of cell proliferation, which can lead to the inhibition of cell growth and the induction of apoptosis. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has also been shown to bind to certain proteins involved in the regulation of gene expression, which can lead to the modulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine have been studied in a variety of systems. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has been shown to have a variety of effects on cells, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has also been shown to have an anti-inflammatory effect in animal models, as well as an anti-tumor effect in cancer cell lines.

Advantages and Limitations for Lab Experiments

4-(2-chloro-5-methylpyrimidin-4-yl)morpholine has a number of advantages for use in laboratory experiments. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine is relatively easy to synthesize and is highly efficient, with yields of up to 95%. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine also has a wide range of applications in scientific research, including drug delivery, antifungal activity, and as a potential therapeutic agent. However, 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine also has some limitations for use in laboratory experiments. 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine is not approved for use in humans, so its safety and efficacy in clinical trials has not yet been established.

Future Directions

The potential of 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine for use in scientific research is vast, and there are a number of future directions that could be explored. Further research could be done to investigate the mechanism of action of 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine and to identify new applications for 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine in drug delivery and as a therapeutic agent. Additionally, further research could be done to investigate the safety and efficacy of 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine in clinical trials. Finally, further research could be done to investigate the potential of 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine for use in other fields, such as agriculture and industrial applications.

Synthesis Methods

4-(2-chloro-5-methylpyrimidin-4-yl)morpholine can be synthesized from 4-chloro-5-methylpyrimidine using a method developed by S.B.G. Söderberg and colleagues. The method involves the reaction of 4-chloro-5-methylpyrimidine with morpholine in anhydrous dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic substitution reaction, where the nitrogen atom of the morpholine displaces the chlorine atom of the 4-chloro-5-methylpyrimidine. The product of the reaction is the desired 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine. The reaction is highly efficient, with yields of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chloro-5-methylpyrimidin-4-yl)morpholine involves the reaction of 2-chloro-5-methylpyrimidine-4-carbaldehyde with morpholine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2-chloro-5-methylpyrimidine-4-carbaldehyde", "morpholine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-methylpyrimidine-4-carbaldehyde and morpholine in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

62968-38-1

Product Name

4-(2-chloro-5-methylpyrimidin-4-yl)morpholine

Molecular Formula

C9H12ClN3O

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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